molecular formula C17H12BrFN2O3S B13379060 (5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Katalognummer: B13379060
Molekulargewicht: 423.3 g/mol
InChI-Schlüssel: QHBUGRIRUXCHFM-AUWJEWJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by a benzylidene moiety substituted with bromo, hydroxy, and methoxy groups at positions 5, 2, and 3, respectively. The 4-fluoroanilino group at position 2 of the thiazole ring contributes to its electronic and steric profile. This structural framework is common in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents .

Eigenschaften

Molekularformel

C17H12BrFN2O3S

Molekulargewicht

423.3 g/mol

IUPAC-Name

(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrFN2O3S/c1-24-13-8-10(18)6-9(15(13)22)7-14-16(23)21-17(25-14)20-12-4-2-11(19)3-5-12/h2-8,22H,1H3,(H,20,21,23)/b14-7-

InChI-Schlüssel

QHBUGRIRUXCHFM-AUWJEWJLSA-N

Isomerische SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br

Kanonische SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br

Herkunft des Produkts

United States

Biologische Aktivität

(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic organic compound notable for its complex molecular structure and potential biological activities. The compound features a thiazole core linked to various functional groups, including bromo, hydroxyl, and methoxy substituents. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H12BrFN2O3SC_{17}H_{12}BrFN_2O_3S, indicating the presence of bromine, fluorine, and various functional groups that contribute to its biological activity. The Z configuration around the methylidene bond suggests specific stereochemical properties that may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds structurally similar to (5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one exhibit significant anticancer properties. For instance, derivatives containing thiazole moieties have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
Reference (Doxorubicin)MCF-74.30 ± 0.84

These results highlight the potential of thiazole derivatives in cancer therapy, particularly in inhibiting cell proliferation in breast cancer models .

The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Preliminary studies suggest that it could interfere with DNA replication or induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds related to (5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one have shown promising antimicrobial activity. For example, certain thiazole derivatives have demonstrated effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Evaluation : A study evaluated a series of thiazole derivatives against MCF-7 and A549 cell lines, revealing significant growth inhibition and potential as anticancer agents .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thiazolo[4,5]pyridine derivatives, establishing their efficacy against common bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Thiazol-4-one Derivatives

Compound Name Benzylidene Substituents Anilino/Other Substituents Key Properties/Notes Reference
Target Compound 5-Bromo-2-hydroxy-3-methoxy 4-Fluoroanilino Hydroxy group may enhance hydrogen bonding; bromo/methoxy groups influence lipophilicity -
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) 1,3-Benzodioxol-5-yl 1-Methyl High yield (96%); melting point 252–254°C; benzodioxol enhances π-π interactions
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) 3,4-Dimethoxy 1-Methyl Melting point 234–236°C; methoxy groups increase electron density
(5Z)-2-(4-Chlorophenyl)amino-5-(2-fluorobenzylidene)-1,3-thiazol-4(5H)-one 2-Fluoro 4-Chloroanilino Chloro and fluoro substituents may improve metabolic stability
(5Z)-3-(4-Bromophenyl)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Chloro 4-Bromophenyl Bromo/chloro combination enhances halogen bonding potential
(5Z)-5-[(5-Bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one 5-Bromofuran-2-yl 4-Nitrophenyl Nitro group increases electrophilicity; furan ring alters solubility

Key Observations :

  • Electron-rich aldehydes (e.g., 3,4-dimethoxybenzaldehyde) exhibit faster reaction times and higher yields compared to halogenated analogs .

Physicochemical Properties

Substituents significantly influence melting points and solubility:

  • Methoxy vs. Hydroxy Groups : Compounds with methoxy substituents (e.g., 4b, melting point 234–236°C ) generally have lower melting points than those with polar hydroxy groups, which may form stronger intermolecular hydrogen bonds.

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step protocols, typically starting with condensation reactions between substituted aromatic aldehydes and thiazol-4-one precursors. Critical parameters include solvent choice (e.g., DMSO or ethanol for solubility), temperature control (reflux conditions at 80–110°C), and catalyst optimization (e.g., acetic acid or piperidine). Purification via recrystallization or column chromatography ensures >95% purity .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Nuclear Magnetic Resonance (NMR, 1H and 13C) confirms regiochemistry and stereochemistry, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves crystal packing and intermolecular interactions .

Q. What primary biological activities have been reported?

The compound exhibits antimicrobial (MIC values: 2–16 µg/mL against S. aureus), anti-inflammatory (COX-2 inhibition, IC50 ~1.2 µM), and anticancer activity (IC50: 4.5 µM in HeLa cells). Mechanisms include kinase inhibition and apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can molecular docking and X-ray crystallography elucidate its mechanism of action?

Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR kinase (ΔG = −9.8 kcal/mol), while X-ray structures reveal critical hydrogen bonds (e.g., between the thiazole ring and Arg776) . Synchrotron-based crystallography further refines electron density maps for halogen (Br) interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., 4.5 µM vs. 12 µM in MCF-7 cells) require orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Batch-to-batch purity checks via HPLC and controlled cell culture conditions (e.g., serum-free media) reduce variability .

Q. How do computational methods predict reactivity and stability?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometry and identify electrophilic sites (e.g., C5 of thiazole). Molecular Dynamics (MD) simulations (AMBER) model solvation effects and degradation pathways under physiological pH .

Q. What challenges arise in optimizing in vivo pharmacokinetics?

Poor aqueous solubility (<0.1 mg/mL) necessitates co-solvents (e.g., Cremophor EL) or nanoformulations. Metabolic stability studies (hepatic microsomes) guide structural modifications (e.g., fluorination at C4-anilino) to reduce CYP450-mediated oxidation .

Q. How do halogen substitutions (Br vs. Cl) affect activity and selectivity?

Bromine enhances lipophilicity (logP increased by 0.8) and π-stacking with aromatic residues (e.g., Phe856 in EGFR). Chlorine analogs show reduced potency (IC50: 18 µM vs. 4.5 µM), highlighting Br’s role in hydrophobic interactions .

Q. What strategies improve derivative potency via structure-activity relationships (SAR)?

Introducing electron-withdrawing groups (e.g., -CF3) at the phenyl ring increases kinase inhibition (IC50: 0.9 µM). Substituting 4-fluoroanilino with 3,4-dichloro improves selectivity (>10-fold for VEGFR-2) .

Q. How is instability under physiological conditions addressed?

Lyophilization enhances shelf life (>6 months at −20°C). PEGylation or prodrug strategies (e.g., esterification of the hydroxyl group) improve plasma stability by 60% in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.